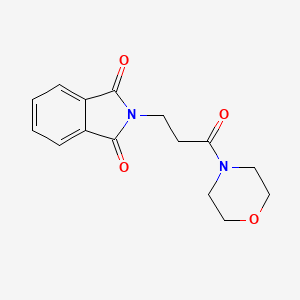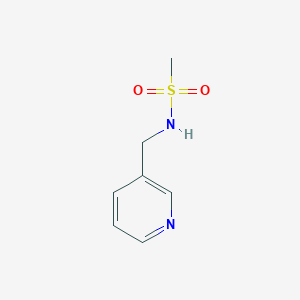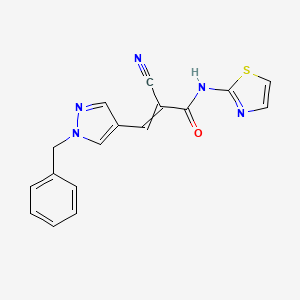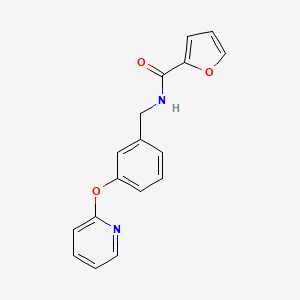
N-(3-Morpholino-3-oxopropyl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Morpholino-3-oxopropyl)phthalimide” is a chemical compound with the molecular formula C15H16N2O4 . It is a type of oligomer molecule used in molecular biology to modify gene expression .
Molecular Structure Analysis
The molecular structure of “this compound” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Scientific Research Applications
Photochemical Hydrogen Abstraction and Cyclisation
N-(3-Morpholino-3-oxopropyl)phthalimide and its derivatives exhibit unique photochemical behaviors, leading to the formation of products with new cyclic structures. For example, derivatives of maleimide and phthalimide undergo hydrogen abstraction and cyclisation, resulting in products with hexahydropyrazine rings. This process highlights the compound's potential in synthesizing new organic molecules with complex structures through photochemical reactions (Bryant & Coyle, 1983).
Vacuum Vapour Deposition for Film Formation
The application of this compound in materials science is demonstrated through vacuum vapour deposition techniques. Films of this compound and its derivatives deposited on hydrophobic substrates or substrates covered with Langmuir-Blodgett films exhibit unique structural and optical properties. These findings suggest potential uses in creating functional coatings and films for various technological applications (Zhavnerko, Kuchuk, & Agabekov, 1996).
Synthesis and Characterization of Silatranylphthalimide
This compound serves as a precursor in the synthesis of silatranylphthalimides, demonstrating its versatility in organic synthesis. These compounds, characterized by various analytical techniques, have shown potential in antimicrobial applications. This underscores the role of this compound derivatives in the development of new antimicrobial agents (Singh et al., 2015).
Electroreduction in Ionic Liquids
The electroreduction of N-methylphthalimide, closely related to this compound, to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids highlights the compound's potential in electrochemical syntheses. This process, especially under ultrasonic conditions, indicates the feasibility of using such derivatives in synthesizing valuable organic compounds through electrochemical methods (Villagrán et al., 2005).
Antimicrobial and Anti-Inflammatory Applications
This compound derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. These studies reveal the potential of such derivatives in medical and pharmaceutical applications, offering new avenues for the development of therapeutic agents (Lamie et al., 2015).
Future Directions
Mechanism of Action
Target of Action
N-(3-Morpholino-3-oxopropyl)phthalimide is a derivative of phthalimide . Phthalimides have been found to exhibit various biological activities such as antinoceptive, anti-inflammatory, antitumor, anti-convulsant, and antimicrobial . .
Mode of Action
Phthalimide derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Phthalimide derivatives have been shown to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Phthalimide derivatives have been shown to have various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-(3-morpholin-4-yl-3-oxopropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(16-7-9-21-10-8-16)5-6-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGRYCWSWHFJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2919184.png)

![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2919191.png)
![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)
![6-[[4-(3-methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2919195.png)
![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)
![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)
![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)


![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)